molecular formula C14H19N5O3 B2774941 6-(2-Ethoxyethyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 878421-22-8

6-(2-Ethoxyethyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione

Cat. No. B2774941
CAS RN: 878421-22-8
M. Wt: 305.338
InChI Key: NDIBXFGINNJYGM-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Synthesis Analysis

Imidazole compounds can be synthesized through various methods. For instance, one method involves the reaction of maleimides/maleic anhydride with styrenes . Another method involves the reaction of benzyne with N-substituted imidazoles .


Molecular Structure Analysis

The molecular structure of imidazole consists of a five-membered ring, which includes two nitrogen atoms and three carbon atoms .


Chemical Reactions Analysis

Imidazole compounds can undergo various chemical reactions. For example, they can participate in the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .


Physical And Chemical Properties Analysis

Imidazole is amphoteric in nature, meaning it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Safety and Hazards

Imidazole can be harmful if swallowed and can cause severe skin burns and eye damage . It may also cause respiratory irritation and may damage the unborn child .

Future Directions

The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed .

properties

IUPAC Name

6-(2-ethoxyethyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O3/c1-5-22-7-6-18-9(2)8-19-10-11(15-13(18)19)16(3)14(21)17(4)12(10)20/h8H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDIBXFGINNJYGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Ethoxyethyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione

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